3-(Methoxymethyl)-2,4-diphenylpyridine

Description

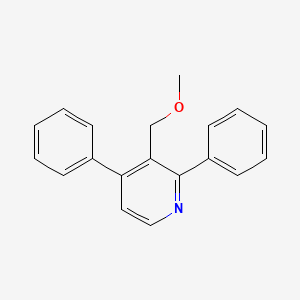

3-(Methoxymethyl)-2,4-diphenylpyridine is a pyridine derivative featuring phenyl groups at the 2- and 4-positions and a methoxymethyl (-CH2OCH3) substituent at the 3-position. Its molecular formula is C20H17NO, with a molecular weight of 287.36 g/mol (calculated).

Properties

Molecular Formula |

C19H17NO |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

3-(methoxymethyl)-2,4-diphenylpyridine |

InChI |

InChI=1S/C19H17NO/c1-21-14-18-17(15-8-4-2-5-9-15)12-13-20-19(18)16-10-6-3-7-11-16/h2-13H,14H2,1H3 |

InChI Key |

OYTITOIBZOWTEH-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C=CN=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Detailed Stepwise Preparation (Based on Patent CN102304083A)

A representative preparation method for related methoxylated pyridine derivatives, which can be adapted for 3-(Methoxymethyl)-2,4-diphenylpyridine, involves the following key steps:

| Step Number | Reaction Type | Description | Conditions/Notes |

|---|---|---|---|

| 1 | Methylation | Methylation of precursor (voitol) in aqueous NaOH with dimethyl phosphate. | Ice-water bath at 0-4 °C, stirring 3-6 hours; molar ratios of reagents carefully controlled. |

| 2 | Amination | Conversion to 3-methoxyl-2-methyl-4(1H)-pyridone via reaction in strong ammonia solution. | Stirring at 40-45 °C for 3-6 hours, crystallization and purification by recrystallization in acetone. |

| 3 | Chlorination | Chlorination with phosphorus oxychloride to form 4-chloro-3-methoxyl-2-picoline. | Reflux 8-12 hours under ice-water cooling addition; pH adjustment and extraction steps follow. |

| 4 | Oxidation | Oxidation with hydrogen peroxide and glacial acetic acid to yield 4-chloro-3-methoxyl-2-methylpyridine N-oxide. | Stirring at 50-80 °C for 3-6 hours; careful pH regulation and solvent removal steps. |

| 5 | Methoxyl Group Replacement | Substitution with sodium methoxide and anhydrous methanol to replace chloro group with methoxyl group. | Reflux at 70-100 °C for 3-5 hours; pH adjusted to 8-9; solvent removal and crystallization to isolate product. |

| 6 | Methylolation | Introduction of methoxymethyl group by reaction with acetic anhydride followed by alkaline hydrolysis. | Reflux at 120-140 °C for 2-4 hours; subsequent treatment with sodium hydroxide at 80-90 °C for 3-4 hours. |

| 7 | Secondary Chlorination | Conversion of methylol intermediate to chloromethyl derivative using sulfur oxychloride in methylene dichloride. | Ice-water bath cooling at 0-3 °C during addition; stirring at room temperature for 2 hours; purification steps follow. |

This sequence yields compounds structurally close to this compound or its analogs, with high yields reported in each step (up to 92% in methoxylation and 78% in chlorination steps).

Alternative Synthetic Routes and Considerations

While the above patent provides a comprehensive multi-step approach, other literature sources suggest variations in the preparation of substituted diphenylpyridines, including:

- Michael addition reactions to form pyridine precursors followed by functional group transformations.

- Use of potassium salts of substituted benzaldehydes and subsequent condensation reactions to build the diphenylpyridine framework.

- Catalytic methods involving piperidine base catalysis in ethanol for ring formation and substitution.

These methods emphasize the importance of reaction conditions such as solvent choice, temperature control, and pH adjustment to optimize yield and purity.

Data Tables Summarizing Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation | Voitol, NaOH, dimethyl phosphate | 0-4 | 3-6 | 78 | Ice-water bath, controlled addition |

| Amination | Strong ammonia solution | 40-45 | 3-6 | Not specified | Crystallization in acetone |

| Chlorination | Phosphorus oxychloride | Reflux (80-100) | 8-12 | Not specified | Ice-water bath during addition |

| Oxidation | H2O2, glacial acetic acid | 50-80 | 3-6 | Not specified | Volume ratio acetic acid:H2O2 = 1.3-1.5:1 |

| Methoxyl substitution | Sodium methoxide, anhydrous methanol | 70-100 | 3-5 | 92 | pH adjusted to 8-9 |

| Methylolation | Acetic anhydride, NaOH | 80-140 | 2-4 + 3-4 | 42-56 | Two-stage heating and alkaline hydrolysis |

| Secondary chlorination | Sulfur oxychloride, methylene dichloride | 0-3 | 2 | 76-78 | Ice-water bath during addition |

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2,4-diphenylpyridine can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyridine nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of 3-(Formylmethyl)-2,4-diphenylpyridine or 3-(Carboxymethyl)-2,4-diphenylpyridine.

Reduction: Formation of 3-(Methoxymethyl)-2,4-diphenylpiperidine.

Substitution: Formation of halogenated derivatives or other substituted pyridine compounds.

Scientific Research Applications

3-(Methoxymethyl)-2,4-diphenylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-2,4-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to cross cell membranes, while the diphenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table compares 3-(Methoxymethyl)-2,4-diphenylpyridine with structurally related pyridine derivatives:

Key Observations :

- Steric Effects : Bulky substituents like 4-methoxybenzyl (3g) increase melting points due to enhanced molecular packing (147–148°C vs. 101–102°C for 2g) .

- Electronic Effects : Methoxymethyl (-CH2OCH3) groups may improve solubility in polar solvents compared to halogenated analogs (e.g., chloro derivatives) .

- Molecular Weight : Halogenation (e.g., Cl) or additional aromatic rings (e.g., naphthyl in ) significantly increase molecular weight (up to 545 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.